2-(2-Chloro-5-nitrophenyl)-5-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a triazolone ring substituted with a chloronitrophenyl group and a methyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2-chloro-5-nitroaniline with appropriate reagents to form the triazolone ring. Common synthetic routes include cyclization reactions under controlled conditions, often involving catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The chloronitrophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted triazolones.
Scientific Research Applications
2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitropyridine: Shares the chloronitrophenyl group but differs in the core structure.
2-Chloro-5-nitrophenyl isocyanate: Contains the same chloronitrophenyl group but with an isocyanate functional group.
(2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone: Another compound with a chloronitrophenyl group but with a different overall structure.
Uniqueness
2-(2-Chloro-5-nitrophenyl)-5-methyl-1H-1,2,4-triazol-3(2H)-one is unique due to its triazolone ring structure combined with the chloronitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
114499-57-9 |
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Molecular Formula |
C9H7ClN4O3 |
Molecular Weight |
254.63 g/mol |
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-5-methyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C9H7ClN4O3/c1-5-11-9(15)13(12-5)8-4-6(14(16)17)2-3-7(8)10/h2-4H,1H3,(H,11,12,15) |
InChI Key |
OGZJMGKRQOOSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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